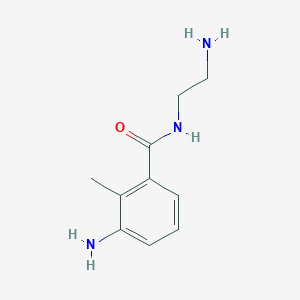

3-amino-N-(2-aminoethyl)-2-methylbenzamide

Description

3-Amino-N-(2-aminoethyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core substituted with a 3-amino group and an N-(2-aminoethyl) side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The compound's primary functional groups—the amide, amino, and methyl substituents—enable diverse reactivity, including hydrogen bonding and coordination with metal centers .

Properties

IUPAC Name |

3-amino-N-(2-aminoethyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-8(3-2-4-9(7)12)10(14)13-6-5-11/h2-4H,5-6,11-12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBICGOYFPUPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of 2-methylbenzoic acid with an appropriate amine, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-aminoethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce diamines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-amino-N-(2-aminoethyl)-2-methylbenzamide serves as a vital intermediate in the synthesis of various organic compounds. Its structure allows it to act as a building block for more complex molecules. The compound can participate in several chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: It can be reduced to yield corresponding amines or other reduced products.

- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

- Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

- Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Substitution Reagents: Halogens (Cl2, Br2) and alkylating agents.

Biological Research

Biochemical Assays and Enzyme Studies

In biological research, this compound is investigated for its interactions with biological molecules. It can be utilized in the development of biochemical assays and as a probe for studying enzyme activities. For instance, it has been evaluated for its potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a key player in neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that this compound forms stronger complexes with GSK-3β compared to known inhibitors, indicating its potential as a therapeutic agent .

Pharmacological Potential

Drug Development

The compound is under investigation for its pharmacological properties, particularly as a lead compound in drug development targeting specific biological pathways. Its structural characteristics may allow it to interact favorably with various molecular targets, influencing cellular processes. Current research focuses on optimizing its efficacy and understanding its mechanism of action through ongoing studies.

Industrial Applications

Production of Dyes and Specialty Chemicals

In the industrial sector, this compound is used in manufacturing dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes. Its role as an intermediate allows for the synthesis of complex materials used in different applications.

Case Studies

-

Inhibitory Effects on GSK-3β

A study explored the inhibitory effects of various derivatives on GSK-3β. The findings indicated that this compound exhibited competitive inhibition, suggesting its potential use in treating Alzheimer's disease by modulating tau phosphorylation . -

Synthesis of Cobalt(III) Complexes

Research involving cobalt(III) complexes derived from similar amide compounds demonstrated enhanced anticancer activity through targeted delivery mechanisms. This points to the potential use of this compound in developing prodrugs that release active pharmaceutical ingredients under specific conditions .

Mechanism of Action

The mechanism by which 3-amino-N-(2-aminoethyl)-2-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine and amide groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural Variations

N-(2-Aminoethyl) vs. N-(Cyclopropylmethyl) Derivatives

- 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide (CAS 953886-50-5): Replaces the aminoethyl chain with a cyclopropylmethyl group. Synthesis: Prepared via coupling of 3-amino-2-methylbenzoic acid with cyclopropylmethylamine, yielding 95% purity .

- 3-Amino-N-(2-aminoethyl)-2-methylbenzamide: The aminoethyl side chain provides a flexible, polar moiety suitable for chelation or hydrogen bonding. Applications include intermediates for kinase inhibitors .

Halogen-Substituted Analogs

- 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: Features a 3-chloro-2-methylphenyl group and a methoxy substituent. Impact: The electron-withdrawing chlorine and methoxy groups enhance stability and modulate electronic density, favoring interactions with aromatic receptors . Physicochemical Data: Molecular weight = 290.74 g/mol, density = 1.304 g/cm³ .

Methoxy-Substituted Derivatives

- 3-Amino-N-(3-methoxyphenyl)-2-methylbenzamide: Incorporates a 3-methoxyphenyl group. Impact: The methoxy group increases solubility in polar solvents and may enhance bioavailability .

Key Observations :

Structural and Crystallographic Insights

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : X-ray analysis confirms a planar benzamide core with a 120° bond angle at the amide carbonyl, favoring π-π stacking .

- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide : Crystal structure reveals dihedral angles of 15° between benzamide and thiazole rings, suggesting conformational flexibility .

Biological Activity

3-Amino-N-(2-aminoethyl)-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O, and it features an amide functional group that is crucial for its biological activity. The presence of amino groups enhances its interaction with biological targets.

1. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study found that certain analogues demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 40 µg/mL |

These results suggest that modifications to the amino or benzamide groups can enhance the antibacterial efficacy of the compound .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study: MCF-7 Cell Line

- IC50 : 225 µM

- Mechanism : Induction of apoptosis through caspase activation.

- Observation : Increased lactate dehydrogenase (LDH) levels indicating cell membrane damage .

3. Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays, showing its capacity to scavenge free radicals. This property is significant for potential therapeutic applications in oxidative stress-related diseases.

| Assay Type | IC50 Value |

|---|---|

| DPPH Scavenging | 45 µM |

| ABTS Scavenging | 30 µM |

These findings highlight its potential as a protective agent against oxidative damage .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is critical in both antimicrobial and anticancer activities.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells .

Research Findings and Future Directions

Recent studies continue to explore the structure-activity relationship (SAR) of this compound and its derivatives. The synthesis of new analogues with varied substitutions on the benzamide ring is ongoing, aiming to enhance potency and selectivity against specific biological targets.

Future Research Directions

- Development of more potent derivatives through structural modifications.

- In vivo studies to assess pharmacokinetics and toxicity.

- Exploration of combination therapies with existing anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.